Carbamic acid,N-(4-methoxyphenyl)-,ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, N-(4-methoxyphenyl)-, ethyl ester is an organic compound with the molecular formula C10H13NO3 It is a derivative of carbamic acid, where the hydrogen atom of the amino group is replaced by a 4-methoxyphenyl group, and the hydroxyl group is replaced by an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-(4-methoxyphenyl)-, ethyl ester typically involves the reaction of 4-methoxyaniline with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of carbamic acid, N-(4-methoxyphenyl)-, ethyl ester can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-(4-methoxyphenyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The ethyl ester group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms.
Substitution: Compounds with different functional groups replacing the ethyl ester group.
Scientific Research Applications
Carbamic acid, N-(4-methoxyphenyl)-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of carbamic acid, N-(4-methoxyphenyl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific pathway involved. The 4-methoxyphenyl group plays a crucial role in the binding affinity and specificity of the compound, while the ethyl ester group influences its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-(4-methoxyphenyl)-, methyl ester
- Carbamic acid, N-(4-methoxyphenyl)-, propyl ester
- Carbamic acid, N-(4-methoxyphenyl)-, butyl ester
Uniqueness
Carbamic acid, N-(4-methoxyphenyl)-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The ethyl ester group provides a balance between solubility and stability, making it suitable for various applications. Additionally, the 4-methoxyphenyl group enhances the compound’s binding affinity and specificity for certain molecular targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H12NO3- |
---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
N-ethyl-N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C10H13NO3/c1-3-11(10(12)13)8-4-6-9(14-2)7-5-8/h4-7H,3H2,1-2H3,(H,12,13)/p-1 |
InChI Key |
FLVVKVHYQBYUHC-UHFFFAOYSA-M |
Canonical SMILES |
CCN(C1=CC=C(C=C1)OC)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.